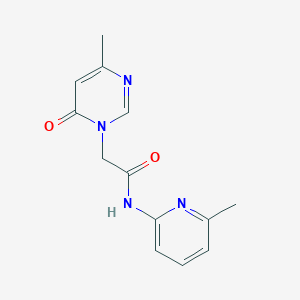

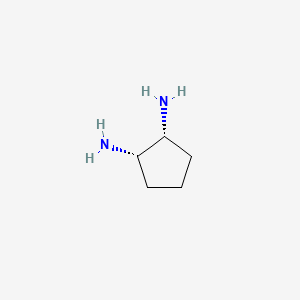

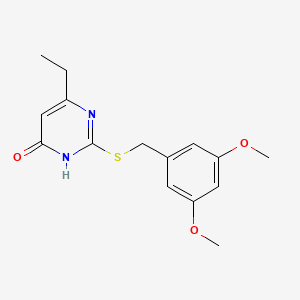

![molecular formula C19H19N3O3S2 B3003359 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325720-30-7](/img/structure/B3003359.png)

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process involving the formation of intermediate compounds, which are then further modified to obtain the final product. For instance, in one study, benzoyl chloride reacts with 2-amino pyridine derivatives to form N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are then oxidized and cyclized using copper(II) chloride to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Another synthesis route involves the reaction of isonicotinic acid with diamine and polyphosphoric acid, followed by several steps including sulfonylation, hydrolysis, and reduction to yield substituted benzamide/benzenesulfonamide compounds .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, revealing the geometry around the central ion in complexes . The crystal structure analysis can also reveal the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions, which are crucial for the stability and properties of the compounds .

Chemical Reactions Analysis

The benzamide derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes. For example, coordination of the thiadiazolo[2,3-a]pyridine benzamide derivatives with copper(II) ions results in the formation of stable planar complexes . The ligands in these complexes can also undergo tranamidation in the presence of PdCl2, leading to different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for example, is attributed to the role of methyl functionality and multiple non-covalent interactions . The thermal properties of metal complexes of benzamide derivatives are analyzed using thermal fragmentation studies, and the biological activities are assessed through various assays, including antioxidant, anticancer, and antimicrobial tests .

科学的研究の応用

Anticancer Activity

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives have been researched for their potential anticancer activities. A study by Ravinaik et al. (2021) describes the synthesis of related compounds, which exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer.

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds structurally related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy. Borzilleri et al. (2006) discovered compounds that exhibited significant inhibitory activity against VEGFR-2, showing efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Role in Supramolecular Gelation

Studies have explored the role of N-(thiazol-2-yl) benzamide derivatives in gelation behavior, with a focus on the influence of methyl functionality and non-covalent interactions. Yadav and Ballabh (2020) investigated how these compounds behave as supramolecular gelators, with some derivatives displaying stable gelation behavior in specific solvent mixtures (Yadav & Ballabh, 2020).

Antifungal Potential

Research has also been conducted on the antifungal potential of compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Narayana et al. (2004) synthesized compounds that were evaluated for their antifungal activity, suggesting potential use in treating fungal infections (Narayana et al., 2004).

Histamine 3 Receptor Antagonism

Derivatives of pyrrolidin-3-yl-N-methylbenzamides, structurally related to the compound , have been studied for their role as histamine 3 receptor antagonists, indicating potential therapeutic applications in this domain. Zhou et al. (2011) synthesized and evaluated a series of these compounds, identifying several with potent H(3) receptor binding affinity (Zhou et al., 2011).

作用機序

Target of Action

Many compounds that contain a benzothiazole ring structure are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-20-17-12-15(6-9-18(17)26-13)21-19(23)14-4-7-16(8-5-14)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXRLOSUWBYDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

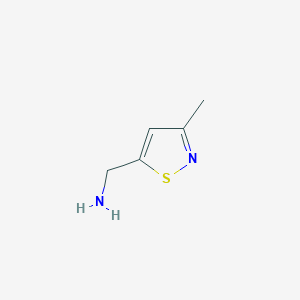

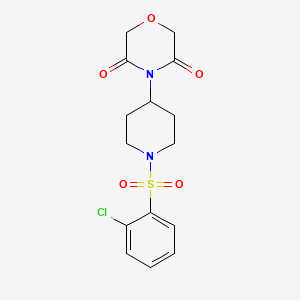

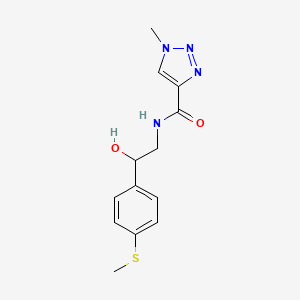

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)

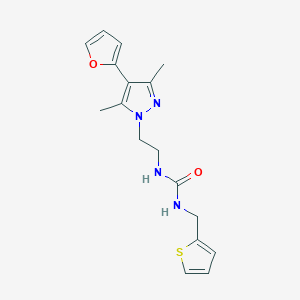

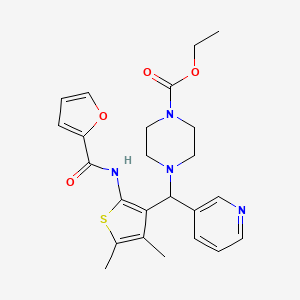

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)

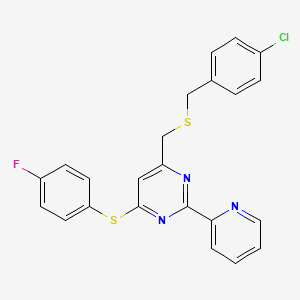

![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)